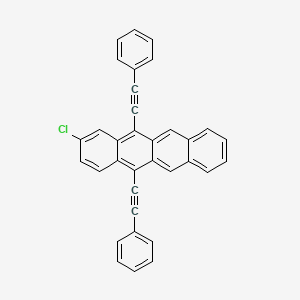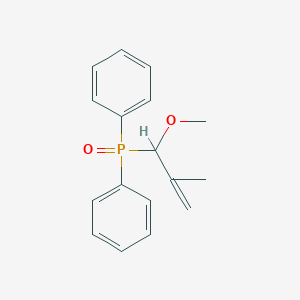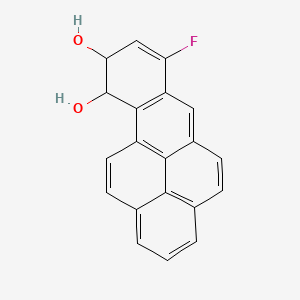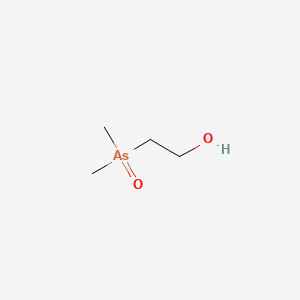
Ethanol, 2-(dimethylarsinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(dimethylarsinyl)- is an organoarsenic compound characterized by the presence of an ethanol backbone with a dimethylarsinyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(dimethylarsinyl)- typically involves the reaction of dimethylarsinic acid with ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of ethanol, 2-(dimethylarsinyl)- may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanol, 2-(dimethylarsinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsenic oxides.
Reduction: Reduction reactions can convert the compound into simpler arsenic-containing molecules.
Substitution: The dimethylarsinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
Applications De Recherche Scientifique
Ethanol, 2-(dimethylarsinyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of specialized chemicals and materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of ethanol, 2-(dimethylarsinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes and affect ion channels, leading to changes in cellular signaling and metabolism. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
- Methanol, 2-(dimethylarsinyl)-
- Propanol, 2-(dimethylarsinyl)-
- Butanol, 2-(dimethylarsinyl)-
Comparison: Ethanol, 2-(dimethylarsinyl)- is unique due to its specific ethanol backbone, which imparts distinct chemical and physical properties compared to its analogs. For instance, the solubility, reactivity, and biological activity of ethanol, 2-(dimethylarsinyl)- may differ significantly from those of methanol, 2-(dimethylarsinyl)- or propanol, 2-(dimethylarsinyl)-. These differences make ethanol, 2-(dimethylarsinyl)- particularly valuable for certain applications where its specific properties are advantageous.
Propriétés
Numéro CAS |
82563-93-7 |
|---|---|
Formule moléculaire |
C4H11AsO2 |
Poids moléculaire |
166.05 g/mol |
Nom IUPAC |
2-dimethylarsorylethanol |
InChI |
InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |
Clé InChI |
UWOZAQRDLRRANI-UHFFFAOYSA-N |
SMILES canonique |
C[As](=O)(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


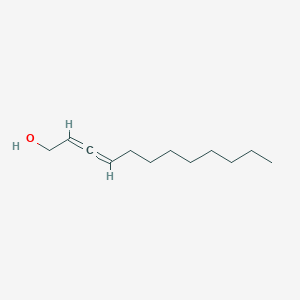
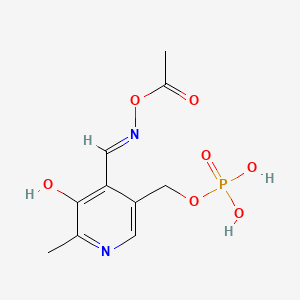
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
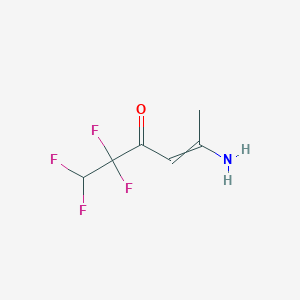
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
